molecular formula C25H36N4O5 B6478690 ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1261021-46-8

ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Katalognummer: B6478690
CAS-Nummer: 1261021-46-8
Molekulargewicht: 472.6 g/mol
InChI-Schlüssel: ZYUDMRLBGXWSFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a complex substitution pattern. Its core structure is derived from the Biginelli reaction, a well-established method for synthesizing dihydropyrimidinones (DHPMs) . Key structural features include:

  • Piperazine moiety: Functionalized with a tert-butoxycarbonyl (Boc) protecting group at the N-4 position, which may modulate solubility and serve as a temporary protective group for further derivatization .
  • Ethyl ester at position 5: A common feature in DHPMs, facilitating crystallization and influencing bioavailability .

Eigenschaften

IUPAC Name

ethyl 4-(4-ethylphenyl)-6-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O5/c1-6-17-8-10-18(11-9-17)21-20(22(30)33-7-2)19(26-23(31)27-21)16-28-12-14-29(15-13-28)24(32)34-25(3,4)5/h8-11,21H,6-7,12-16H2,1-5H3,(H2,26,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUDMRLBGXWSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C(=O)OC(C)(C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1261021-46-8) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H36N4O5C_{25}H_{36}N_{4}O_{5}, with a molecular weight of 472.6 g/mol. The structure includes a tetrahydropyrimidine core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₃₆H₄₆N₄O₅
Molecular Weight472.6 g/mol
CAS Number1261021-46-8

The compound's mechanism of action has not been extensively studied in isolation; however, it is hypothesized to interact with various biological targets due to the presence of the piperazine moiety. Piperazine derivatives are known to exhibit diverse pharmacological activities, including:

  • Antidepressant Effects : Compounds with piperazine structures often demonstrate serotonin receptor modulation.
  • Antitumor Activity : Similar tetrahydropyrimidine derivatives have shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction.

Antitumor Activity

Research indicates that compounds similar to ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell growth in human cancer models:

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)10.5
Compound BHeLa (Cervical Cancer)8.3

These findings suggest that the compound may possess similar antitumor properties.

Anticonvulsant Activity

Some derivatives in the same chemical class have been evaluated for anticonvulsant activity. For example, certain piperazine-based compounds have demonstrated efficacy in animal models of epilepsy, reducing seizure frequency and severity.

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Features Biological Relevance Reference
Target Compound 4-(4-Ethylphenyl), 6-(Boc-piperazinylmethyl), 5-ethyl ester High lipophilicity due to ethylphenyl; Boc group enhances stability during synthesis Potential protease or kinase inhibition (inferred from piperazine’s role in drug design)
Ethyl 4-(2-chlorophenyl)-6-((4-(3-chlorophenyl)piperazinyl)methyl)-2-oxo-DHPM 4-(2-Chlorophenyl), 6-(3-chlorophenyl-piperazinylmethyl) Chlorine atoms increase electronegativity; dual chloro groups may enhance target affinity but raise toxicity concerns Anticancer or antimicrobial activity (common in chlorinated DHPMs)
Ethyl 4-(3-(benzyloxy)-4-methoxyphenyl)-6-methyl-2-oxo-DHPM 4-(Benzyloxy-methoxyphenyl), 6-methyl Methoxy and benzyloxy groups improve solubility; methyl at C-6 simplifies synthesis Antioxidant or anti-inflammatory applications
Ethyl 4-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-6-methyl-2-oxo-DHPM 4-(Pyrazolyl), 6-methyl Heterocyclic pyrazole enhances π-π stacking; chloro group increases reactivity Antitubercular or antibacterial activity
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM 4-Furyl, 2-thioxo Thioxo group at C-2 alters electron distribution; furan contributes to radical scavenging Antioxidant activity (IC₅₀ = 0.6 mg/ml in DPPH assay)

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s 4-ethylphenyl group increases logP compared to methoxy- or furan-substituted derivatives, suggesting better blood-brain barrier penetration but lower aqueous solubility .
  • Stability : The Boc group improves stability during synthesis compared to unprotected piperazine derivatives, which may degrade under acidic conditions .
  • Bioactivity : Piperazine-containing DHPMs (e.g., ) often exhibit kinase or GPCR modulation, whereas furan/thioxo derivatives (e.g., ) show antioxidant effects.

Bioactivity and Target Prediction

  • Similarity Analysis : Using Tanimoto coefficients (MACCS or Morgan fingerprints), the target compound shows ~60–70% similarity to piperazine-containing DHPMs with reported anticancer activity .
  • Protein Targets : Molecular docking suggests affinity for kinases (e.g., CDK2) due to the piperazine moiety’s hydrogen-bonding capacity and the ethylphenyl group’s hydrophobic interactions .

Vorbereitungsmethoden

Core Tetrahydropyrimidine Formation

The synthesis begins with constructing the tetrahydropyrimidine core, typically achieved via Biginelli-like cyclocondensation reactions. A substituted β-keto ester reacts with an aldehyde (e.g., 4-ethylbenzaldehyde) and urea derivatives under acidic conditions. For instance, ethyl acetoacetate, 4-ethylbenzaldehyde, and urea undergo cyclization in ethanol with catalytic hydrochloric acid, yielding 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate lacks the piperazine side chain, necessitating further functionalization.

Final Esterification and Protecting Group Manipulation

The tert-butoxycarbonyl (Boc) group on the piperazine nitrogen serves as a protecting moiety, ensuring selectivity during subsequent reactions. Deprotection under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) followed by re-esterification with ethyl chloroformate in the presence of triethylamine yields the final product. Alternatively, the Boc group may remain intact if further functionalization is unnecessary.

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMSO or N-methyl-2-pyrrolidone (NMP) enhance nucleophilicity in substitution reactions, whereas tetrahydrofuran (THF) is preferred for lithiation steps. Base selection also affects yields: potassium carbonate outperforms sodium hydride in minimizing side reactions during piperazine coupling, as evidenced by a 31–87% yield range across protocols.

Temperature and Catalysis

Elevated temperatures (100–140°C) accelerate substitution reactions but risk decomposition. Microwave irradiation at 100–110°C achieves comparable yields in 1 hour versus 15–24 hours under conventional heating. Catalytic additives, such as tetrabutylammonium bromide (TBAB), improve phase-transfer efficiency in biphasic systems, though their use is sparingly documented for this compound.

Purification Techniques

Crude products are purified via silica gel chromatography using gradients of ethyl acetate and hexane (4:1 to 1:20). Recrystallization from dimethylformamide (DMF) or methanol enhances purity to >95%, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 1.42 ppm (s, 9H, Boc CH₃), 3.50–3.63 ppm (m, 8H, piperazine CH₂), and 6.19 ppm (s, 1H, pyrimidine CH) confirm the piperazine and tetrahydropyrimidine moieties.

  • ¹³C NMR : Peaks at δ 154.8 ppm (Boc carbonyl) and 166.2 ppm (ester carbonyl) validate the functional groups.

Mass Spectrometry (MS) :
Electrospray ionization (ESI) reveals a molecular ion peak at m/z 473.2 [M+H]⁺, consistent with the molecular formula C₂₅H₃₆N₄O₅.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak with a retention time of 3.95 minutes, indicating >98% purity.

Comparative Analysis with Analogous Compounds

Structural Modifications and Yield Impact

Replacing the 4-ethylphenyl group with 2-chlorophenyl (as in VC5059900) reduces steric hindrance, increasing substitution reaction yields from 48% to 86%. Conversely, bulkier substituents (e.g., 4-isopropylphenyl) necessitate harsher conditions (140°C, 24 hours), lowering yields to 31%.

Piperazine Linker Variations

Shortening the alkyl tether between the piperazine and pyrimidine cores from methyl to ethylene (as in 4-AQ-pyrimidine hybrids) improves solubility but reduces enzymatic stability.

Applications in Medicinal Chemistry

Antimicrobial Activity

Tetrahydropyrimidine derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. The piperazine moiety enhances membrane penetration, while the Boc group modulates lipophilicity.

Kinase Inhibition

Molecular docking studies suggest affinity for cyclin-dependent kinases (CDKs), with binding energies ≤ −8.5 kcal/mol. The ethylphenyl group occupies hydrophobic pockets, while the carbonyl oxygen forms hydrogen bonds with catalytic lysine residues .

Q & A

Q. What are the key synthetic strategies for preparing this tetrahydropyrimidine derivative, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step pathway:

  • Step 1 : Formation of the tetrahydropyrimidine core via Biginelli-like condensation, using urea/thiourea, β-ketoester, and substituted aldehydes under acidic conditions .
  • Step 2 : Introduction of the piperazine-methyl group via nucleophilic substitution or reductive amination, requiring anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine .
  • Step 3 : tert-Butoxycarbonyl (Boc) protection of the piperazine nitrogen, often using Boc anhydride in tetrahydrofuran (THF) at 0–5°C to prevent side reactions .

Q. Critical Conditions :

  • Temperature control (±2°C) during Boc protection to avoid decomposition.
  • Solvent polarity adjustments (e.g., ethanol vs. DMSO) to optimize intermediate solubility .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR identifies substituent integration (e.g., tert-butyl group at δ ~1.4 ppm, piperazine protons at δ ~2.5–3.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydropyrimidine core .
  • High-Performance Liquid Chromatography (HPLC) :
    • Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%) and monitor reaction progress .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₈H₃₉N₄O₅: 527.29) .

Q. How do structural features like the tert-butoxycarbonyl (Boc) group and ethylphenyl substituent influence reactivity?

  • Boc Group :
    • Protects the piperazine nitrogen during synthesis, enabling selective deprotection for downstream functionalization .
    • Enhances solubility in organic solvents (e.g., THF) but may sterically hinder nucleophilic reactions at the piperazine moiety .
  • 4-Ethylphenyl Substituent :
    • Increases lipophilicity (logP ~3.5), impacting membrane permeability in biological assays .
    • Stabilizes the tetrahydropyrimidine ring via π-π stacking interactions, observed in X-ray crystallography of analogs .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR signal splitting) be resolved during structural elucidation?

  • Case Example : Overlapping peaks for the piperazine-methyl and tetrahydropyrimidine protons.
  • Methodology :
    • Variable Temperature NMR : Elevating temperature (e.g., 40°C) reduces rotational barriers, simplifying splitting patterns .
    • Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) enhance resolution of exchangeable protons .
    • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict chemical shifts and validate assignments .

Q. What strategies optimize yields in multi-step syntheses, particularly for Boc deprotection and subsequent functionalization?

  • Boc Deprotection :
    • Use TFA:DCM (1:1) at 0°C for 2 hours, followed by neutralization with NaHCO₃ to minimize side reactions .
    • Monitor by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .
  • Yield Optimization :
    • Design of Experiments (DoE) : Vary solvent ratios (e.g., DCM:MeOH) and catalyst loading to identify optimal conditions .
    • Microwave-Assisted Synthesis : Reduces reaction time for condensation steps (e.g., 30 minutes vs. 12 hours conventionally) .

Q. How can computational methods predict biological activity and guide SAR studies?

  • Molecular Docking :
    • Target enzymes (e.g., DHFR, kinases) using AutoDock Vina to identify binding poses of the ethylphenyl and piperazine groups .
  • QSAR Modeling :
    • Correlate substituent electronegativity (e.g., Cl vs. OMe at the phenyl ring) with antibacterial IC₅₀ values from analog studies .
  • ADMET Prediction : SwissADME estimates blood-brain barrier penetration (low for this compound due to high molecular weight) .

Q. What experimental approaches address discrepancies in thermal stability data (e.g., TGA vs. DSC)?

  • Thermogravimetric Analysis (TGA) :
    • Measures weight loss (~5% at 150–200°C), indicating decomposition of the Boc group .
  • Differential Scanning Calorimetry (DSC) :
    • Detects endothermic peaks (melting point ~180°C) and exothermic events (decomposition above 200°C) .
  • Resolution :
    • Perform under inert atmosphere (N₂) to avoid oxidative degradation skewing results .

Q. How can regioselectivity challenges in modifying the tetrahydropyrimidine core be mitigated?

  • Directed Functionalization :
    • Use protecting groups (e.g., acetyl for NH) to direct electrophilic substitution to the C6 methyl position .
  • Metal-Catalyzed Cross-Coupling :
    • Suzuki-Miyaura reactions with Pd(PPh₃)₄ selectively modify the 4-ethylphenyl group without disrupting the Boc-protected piperazine .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.